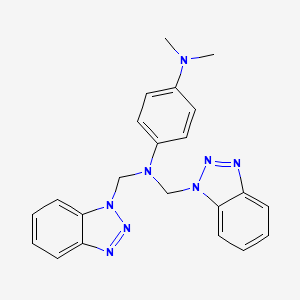
N1,N1-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-N4,N4-dimethylbenzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-N4,N4-dimethylbenzene-1,4-diamine, also known as BTA-1, is a highly efficient and selective radical scavenger that has been widely used in various scientific research applications. BTA-1 is a benzotriazole derivative that exhibits excellent antioxidant properties due to its ability to scavenge free radicals and inhibit lipid peroxidation.
科学的研究の応用
Antibacterial Activities
- Research has demonstrated that compounds related to N1,N1-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-N4,N4-dimethylbenzene-1,4-diamine exhibit promising antibacterial activity. For example, certain synthesized heterocyclic Schiff bases show superior antibacterial activity against Staphylococcus aureus and Escherichia coli compared to standard drugs like Streptomycin. These compounds also interact with key antibacterial and anticancer proteins, highlighting their potential in medical research and therapy applications (A. P., 2019).
Photophysical Properties
- Certain derivatives have been used to create luminescent heteroleptic, unsaturated double-hetero-stranded, rhenium(I)-based helicate and mesocate. These compounds exhibit dual emissions in both solution and solid state, indicating potential use in photophysical studies and material science applications (B. Shankar et al., 2014).
Corrosion Inhibition
- Derivatives have been studied for their potential as corrosion inhibitors. A theoretical study using density functional theory (DFT) has shown that bipyrazolic-type organic compounds related to this chemical exhibit different inhibition efficiencies, making them relevant for materials science and engineering applications (Hengliang Wang et al., 2006).
Conducting Polymers
- Research has focused on the synthesis and characterization of conducting copolymers using thiophene derivatives. This area of study is significant for developing new materials with unique electrical properties, potentially useful in electronics and nanotechnology (E. Turac et al., 2014).
Liquid Crystalline Properties
- Certain benzimidazol-8-hydroxyquinoline complexes exhibit liquid crystalline properties. These properties are significant in the context of material science, particularly for the development of new types of liquid crystals (T. Al-Noor et al., 2017).
Energetic Compounds Synthesis
- Derivatives have been synthesized for use as energetic compounds. Their characterization through various spectroscopic methods suggests potential applications in materials science, particularly in the development of new types of energetic materials (J. Heppekausen et al., 2009).
Metal-Organic Frameworks
- The compound has been used in the synthesis of novel hybrid metal complexes, which have implications in the field of crystal engineering and could have potential applications in catalysis and materials science (X. Duan et al., 2007).
OLED Applications
- New host materials synthesized using derivatives of this compound have shown promise in the development of yellow phosphorescent organic light-emitting diodes (OLEDs). This research is relevant for advancements in display technology and photonics (Song Zhang et al., 2015).
特性
IUPAC Name |
4-N,4-N-bis(benzotriazol-1-ylmethyl)-1-N,1-N-dimethylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8/c1-27(2)17-11-13-18(14-12-17)28(15-29-21-9-5-3-7-19(21)23-25-29)16-30-22-10-6-4-8-20(22)24-26-30/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGGXSXWNKFTLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N(CN2C3=CC=CC=C3N=N2)CN4C5=CC=CC=C5N=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B3004538.png)


![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B3004544.png)
![2-ethyl-6-(4-methoxybenzyl)-5-((4-methylbenzyl)thio)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3004546.png)

![2-phenyl-1-(p-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium bromide](/img/structure/B3004548.png)
![N-(4-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3004549.png)
![N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide](/img/structure/B3004552.png)

![(3Z)-N-(Cyanomethyl)-3-[(2,3-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B3004554.png)
